5-Methyl-2,3-diphenyl-1-benzofuran
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Overview
Description
5-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic compound with the molecular formula C21H16O. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process . This method allows for rapid heating and uniform energy distribution, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-diphenyl-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Electrophilic and nucleophilic substitution reactions are carried out using reagents such as halogens, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions can produce benzofuran-2-yl alcohols .
Scientific Research Applications
5-Methyl-2,3-diphenyl-1-benzofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-diphenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1-benzofuran: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-phenyl-1-benzofuran: Similar but has only one phenyl group.
2,3-Diphenyl-1-benzothiophene: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness
5-Methyl-2,3-diphenyl-1-benzofuran is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties . The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6723-06-4 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-methyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22-19)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
OAVNXECMXZTFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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